molecular formula C32H36N2O5 B1663747 Chaetoglobosin A CAS No. 50335-03-0

Chaetoglobosin A

Cat. No. B1663747
CAS RN: 50335-03-0
M. Wt: 528.6 g/mol
InChI Key: OUMWCYMRLMEZJH-HSXMBTRQSA-N
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Description

Chaetoglobosin A is a natural product found in Chaetomium subaffine, Cunila, and other organisms . It is a cytochalasan type alkaloid with potent antifungal activity against Rhizopus stolonifer and Coniothyrium diplodiella . It is a secondary metabolite produced by the endophytic fungus Chaetomium globosum . Chaetoglobosin A is highly toxic, even at minimal doses .


Synthesis Analysis

Chaetoglobosin A is produced by Chaetomium globosum and has potential antifungal activity . Bioinformatics analysis of the chaetoglobosin A gene cluster (che) showed it consists of nine open reading frames, including those encoding polyketide synthases (PKSs), PKS extender units, post-PKS modifications, and proposed regulators .


Molecular Structure Analysis

The molecular formula of Chaetoglobosin A is C32H36N2O5 . It contains a 10- (indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety .


Chemical Reactions Analysis

Chaetoglobosin A is produced by a hybrid polyketide synthase–nonribosomal peptide synthetase . It belongs to the chaetoglobosin family of natural products, comprising many analogs having different degrees of oxidation introduced during their biosynthesis .


Physical And Chemical Properties Analysis

Chaetoglobosin A has a molecular weight of 528.6 g/mol . It is a natural product found in Chaetomium subaffine, Cunila, and other organisms .

Scientific Research Applications

Antitumor Application

  • Scientific Field: Oncology .
  • Summary of Application: Chaetoglobosin A has shown potent antitumor activity in many types of tumor cell lines, such as HL60, A549, SMMC7721, and MCF-7 .
  • Methods of Application: The specific methods of application vary depending on the type of tumor cell line being studied. Typically, cell lines are treated with varying concentrations of Chaetoglobosin A, and the effects on cell proliferation and survival are observed .
  • Results or Outcomes: Studies have shown that Chaetoglobosin A has broad-spectrum antitumor activity .

Antifungal Application

  • Scientific Field: Mycology .
  • Summary of Application: Chaetoglobosin A has demonstrated significant antifungal properties .
  • Methods of Application: In studies, various fungi are exposed to Chaetoglobosin A, and its inhibitory effects on fungal growth are observed .
  • Results or Outcomes: Chaetoglobosin A has been found to inhibit the growth of several types of fungi .

Phytotoxic Application

  • Scientific Field: Plant Pathology .
  • Summary of Application: Chaetoglobosin A has shown phytotoxic activities .
  • Results or Outcomes: Studies have indicated that Chaetoglobosin A exhibits significant inhibitory activity against many plant pathogenic fungi .

Fibrinolytic Application

  • Scientific Field: Hematology .
  • Summary of Application: Chaetoglobosin A has been found to possess fibrinolytic activities .
  • Results or Outcomes: The fibrinolytic activity of Chaetoglobosin A suggests potential applications in the treatment of thrombotic diseases .

Antibacterial Application

  • Scientific Field: Microbiology .
  • Summary of Application: Chaetoglobosin A has demonstrated antibacterial properties .
  • Methods of Application: In studies, various bacteria are exposed to Chaetoglobosin A, and its inhibitory effects on bacterial growth are observed .
  • Results or Outcomes: Chaetoglobosin A has been found to inhibit the growth of several types of bacteria .

Anti-HIV Application

  • Scientific Field: Virology .
  • Summary of Application: Chaetoglobosin A has shown potential anti-HIV activity .
  • Results or Outcomes: In a study, Chaetoglobosin A exhibited potent in vitro anti-HIV activity with inhibition rates of 70%, 75%, and 88% at concentrations of 20 μg/mL .

Antiviral Application

  • Scientific Field: Virology .
  • Summary of Application: Chaetoglobosin A has shown potential antiviral activity .
  • Results or Outcomes: In a study, Chaetoglobosin A exhibited potent in vitro anti-HIV activity .

Antiparasitic Application

  • Scientific Field: Parasitology .
  • Summary of Application: Chaetoglobosin A has shown potential antiparasitic activity .
  • Results or Outcomes: The antiparasitic activity of Chaetoglobosin A suggests potential applications in the treatment of parasitic diseases .

Safety And Hazards

Chaetoglobosin A is highly toxic, even at minimal doses . It disrupts cellular division and movement . Most exposure to Chaetoglobosin A is through the mycotoxins because the spores tend not to aerosolize .

Future Directions

Chaetoglobosins possess a broad range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities . Therefore, they have broad application prospects and attract researchers to further study .

properties

IUPAC Name

(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7+,13-12+,18-14+/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMWCYMRLMEZJH-VOXRAUTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891790
Record name Chaetoglobosin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chaetoglobosin A

CAS RN

50335-03-0
Record name Chaetoglobosin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50335-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chaetoglobosins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050335030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chaetoglobosin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
G Ding, YC Song, JR Chen, C Xu, HM Ge… - Journal of Natural …, 2006 - ACS Publications
… In the 13 C NMR spectrum of 1, the chemical shifts of C-1 through C-16 and of C-2‘ through C-7‘ were nearly identical to those of chaetoglobosin A 5 and 2, demonstrating that this …
Number of citations: 166 pubs.acs.org
QC Zheng, MZ Kong, Q Zhao, GD Chen, HY Tian, XX Li… - Fitoterapia, 2014 - Elsevier
… the X-ray data of chaetoglobosin A has been reported in the past … are different from chaetoglobosin A, including the six-… is quite different from that of chaetoglobosin A. On the basis of …
Number of citations: 52 www.sciencedirect.com
S Zhao, C Lin, M Cheng, K Zhang, Z Wang… - Microbial …, 2022 - Wiley Online Library
… role in chaetoglobosin A transportation. Effective efflux of chaetoglobosin A could possibly … the fermentation substrate to produce chaetoglobosin A, and scanning electron microscopy …
S Huang, H Chen, W Li, X Zhu, W Ding, C Li - Marine drugs, 2016 - mdpi.com
… In previous reports, Chaetoglobosin A (6) and C (5) showed marked inhibitory effects on the fungus Mucor miehei [2]. Chaetoglobosin A (6) also displayed significant growth inhibitory …
Number of citations: 76 www.mdpi.com
XY Wang, X Yan, MJ Fang, Z Wu, D Wang… - Natural Product …, 2017 - Taylor & Francis
Two new cytochalasan derivatives, isochaetoglobosin D b (1) and cytoglobosin A b (2), were isolated from an ethyl acetate extract of Chaetomium globosum SNSHI-5, a fungus derived …
Number of citations: 12 www.tandfonline.com
C Jiang, J Song, J Zhang, Q Yang - brazilian journal of microbiology, 2017 - SciELO Brasil
… Chaetoglobosin A … chaetoglobosin A by C. globosum W7 in solid-batch fermentation and to determine an optimal method for purification of the products. The output of chaetoglobosin A …
Number of citations: 15 www.scielo.br
T Jiang, M Wang, L Li, J Si, B Song… - Journal of Natural …, 2016 - ACS Publications
… analogue chaetoglobosin A (2), which possesses the same macrocyclic ring as that of 1. The absolute configuration of chaetoglobosin A (2) … Z (1) originates from chaetoglobosin A (2) by …
Number of citations: 47 pubs.acs.org
M Cheng, S Zhao, H Liu, Y Liu, C Lin, J Song… - Fungal biology, 2021 - Elsevier
… and bioactivities, including chaetoglobosin A production. Chaetoglobosin A is produced by … Bioinformatics analysis of the chaetoglobosin A gene cluster (che) showed it that consists of …
Number of citations: 9 www.sciencedirect.com
PB Knudsen, B Hanna, S Ohl, L Sellner, T Zenz… - Leukemia, 2014 - nature.com
… A secondary metabolite produced by Penicillium aquamarinium was identified as Chaetoglobosin A (ChA), a member of the cytochalasan family that showed preferential induction of …
Number of citations: 63 www.nature.com
W Wang, J Gong, X Liu, C Dai, Y Wang… - Journal of natural …, 2018 - ACS Publications
… (30,31) Based on biosynthetic reports for chaetoglobosin A, (2,32) we propose that these isomers were possibly generated by oxygenase activity from a common intermediate. …
Number of citations: 27 pubs.acs.org

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